Product packaging for 1-Phenyl-2-(pyridin-2-yl)ethan-1-one(Cat. No.:CAS No. 1620-53-7)

1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Cat. No.: B156941
CAS No.: 1620-53-7
M. Wt: 197.23 g/mol
InChI Key: CMOXTMGJZNCXEI-UHFFFAOYSA-N
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Description

1-Phenyl-2-(pyridin-2-yl)ethan-1-one is a valuable bifunctional scaffold in medicinal chemistry and chemical synthesis, serving as a key intermediate for the construction of diverse heterocyclic systems. Its structure, featuring both a ketone and aryl pyridine moieties, makes it a versatile precursor for developing novel ligands and pharmacophores. Recent research highlights its application as a starting material in the synthesis of pyrido-fused heterocycles, which are core structures in compounds with potential biological activity [https://pubs.acs.org/doi/10.1021/acs.joc.1c00998]. Furthermore, this compound has been identified as a crucial intermediate for generating photoactive compounds, such as those used to create substituted pyrenes with aggregation-induced emission (AIE) properties for material science applications [https://pubs.rsc.org/en/content/articlelanding/2022/OB/D2OB00863H]. Its utility extends to the development of complex molecular architectures, including its role in the synthesis of imidazo[1,5-a]pyridines and other structurally intricate molecules via transition metal-catalyzed or multi-component reactions, providing researchers with a versatile tool for drug discovery and functional materials development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11NO B156941 1-Phenyl-2-(pyridin-2-yl)ethan-1-one CAS No. 1620-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-pyridin-2-ylethanone
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InChI

InChI=1S/C13H11NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CMOXTMGJZNCXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
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DSSTOX Substance ID

DTXSID00167283
Record name 1-Phenyl-2-(pyridin-2-yl)ethan-1-one
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Molecular Weight

197.23 g/mol
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CAS No.

1620-53-7
Record name 1-Phenyl-2-(2-pyridinyl)ethanone
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Reactivity and Reaction Pathways of 1 Phenyl 2 Pyridin 2 Yl Ethan 1 One

Reactivity at the Carbonyl Group

The carbonyl group in 1-phenyl-2-(pyridin-2-yl)ethan-1-one is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, reductions, and oxidations. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles.

The carbonyl carbon of this compound is electrophilic and readily undergoes nucleophilic addition reactions. Strong nucleophiles, such as Grignard reagents and organolithium compounds, can attack the carbonyl carbon to form a new carbon-carbon bond, resulting in a tertiary alcohol after an acidic workup. libretexts.orglibretexts.org For instance, the reaction with methylmagnesium bromide would yield 1-phenyl-1-(pyridin-2-yl)propan-2-ol.

Condensation reactions, which involve nucleophilic addition followed by the elimination of a small molecule like water, are also characteristic of this ketone. A notable example is the Knoevenagel condensation, a modification of the aldol (B89426) condensation. wikipedia.org While direct examples with this compound are not prevalent in the reviewed literature, the related reaction between 2-methylpyridine (B31789) and benzaldehyde (B42025) proceeds via a Knoevenagel-type condensation to form 1-phenyl-2-(2-pyridyl)ethanol, an intermediate that can be dehydrated to the corresponding alkene. researchgate.net This suggests that this compound can react with active methylene (B1212753) compounds in the presence of a base to form α,β-unsaturated ketones.

Reaction Type Reagents Product Type
Nucleophilic AdditionGrignard Reagents (e.g., RMgX)Tertiary Alcohol
CondensationActive Methylene Compoundsα,β-Unsaturated Ketone

The carbonyl group of this compound can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemguide.co.ukyoutube.com The reduction with sodium borohydride, typically carried out in an alcoholic solvent, would yield 1-phenyl-2-(pyridin-2-yl)ethan-1-ol. masterorganicchemistry.comrsc.org This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. chemguide.co.uk

Conversely, while ketones are generally resistant to oxidation without cleavage of carbon-carbon bonds, the methylene group adjacent to the carbonyl can be oxidized under specific conditions. More relevant is the oxidation of the corresponding secondary alcohol, 1-phenyl-2-(pyridin-2-yl)ethan-1-ol, back to the ketone, this compound. This transformation can be achieved using a variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or through Swern oxidation. The oxidation of aldehydes to carboxylic acids is a more common process. organic-chemistry.orgnih.gov

Process Reagents Product
ReductionSodium Borohydride (NaBH₄)1-Phenyl-2-(pyridin-2-yl)ethan-1-ol
Oxidation (of corresponding alcohol)Pyridinium Chlorochromate (PCC)This compound

The hydrogen atoms on the methylene bridge (the α-carbon) of this compound are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. In the presence of a suitable base, a proton can be abstracted to form a resonance-stabilized enolate anion. The formation and reactivity of this enolate are central to many carbon-carbon bond-forming reactions.

The choice of base is crucial for the formation of the enolate. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible deprotonation. A study on a similar pyridone-based ketone screened several bases, including LDA, LiHMDS, and NaH, for enolate formation. nih.gov

Once formed, the enolate of this compound can act as a nucleophile and react with a variety of electrophiles. For example, in an alkylation reaction, the enolate can react with an alkyl halide (e.g., methyl iodide) to form a new carbon-carbon bond at the α-position, yielding 1-phenyl-1-(pyridin-2-yl)propan-2-one. uwo.cayoutube.com

Furthermore, the enolate can participate in aldol reactions by attacking the carbonyl group of another aldehyde or ketone. wikipedia.orglibretexts.org For instance, a crossed aldol reaction with benzaldehyde would result in a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone. researchgate.netresearchgate.netucsb.edu

Reaction Electrophile Product Type
AlkylationAlkyl Halide (e.g., CH₃I)α-Alkylated Ketone
Aldol ReactionAldehyde/Ketone (e.g., Benzaldehyde)β-Hydroxy Ketone

Transformations Involving the Methylene Bridge

The methylene bridge in this compound is not only involved in enolate chemistry but is also a site for other important transformations, including electrophilic substitution and radical reactions.

The α-carbon of this compound can undergo electrophilic substitution, typically proceeding through an enol or enolate intermediate. A key example is α-halogenation. In the presence of an acid catalyst, the ketone can tautomerize to its enol form, which then acts as a nucleophile and attacks an electrophilic halogen source like bromine (Br₂). masterorganicchemistry.com This results in the formation of 2-bromo-1-phenyl-2-(pyridin-2-yl)ethan-1-one. The use of reagents like pyridine (B92270) hydrobromide perbromide has also been reported for the α-bromination of acetophenone (B1666503) derivatives. nih.gov

Reaction Reagents Product
α-BrominationBr₂, Acid Catalyst2-Bromo-1-phenyl-2-(pyridin-2-yl)ethan-1-one

The C-H bonds of the methylene bridge in this compound can undergo cleavage through radical pathways. The benzylic-like nature of this position, being adjacent to a phenyl group, and the pyridyl group can influence the stability of a radical intermediate. Free-radical bromination, often initiated by light (hν) or a radical initiator, is a classic example of a reaction involving C(sp³)-H bond cleavage. pearson.comchemistryscore.comyoutube.com This reaction proceeds via a radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methylene bridge to form a resonance-stabilized carbon radical. This radical then reacts with a molecule of Br₂ to form the α-bromo ketone and a new bromine radical, propagating the chain. The benzylic position is particularly susceptible to this type of reaction due to the stability of the resulting benzylic radical. masterorganicchemistry.com

Recent advances in photoredox catalysis have also enabled a variety of C-H functionalization reactions at positions adjacent to aromatic rings, suggesting potential for similar transformations on the methylene bridge of this compound. nih.gov

Reaction Type Conditions/Reagents Intermediate
Free-Radical BrominationBr₂, hν or Radical InitiatorResonance-Stabilized Carbon Radical

Reactions of the Pyridine Ring

The reactivity of the pyridine ring within this compound is dictated by the chemical properties of the nitrogen-containing heterocycle. The lone pair of electrons on the nitrogen atom and the electron-deficient nature of the aromatic ring are key factors in its reaction pathways.

Nitrogen Heterocycle Reactivity (e.g., N-alkylation, N-oxidation)

The nitrogen atom in the pyridine ring is a primary site for chemical reactions due to its basicity and nucleophilicity.

N-alkylation: The nitrogen atom can act as a nucleophile and react with alkyl halides or other alkylating agents to form quaternary pyridinium salts. This reaction is a fundamental process for modifying the electronic properties and solubility of pyridine-containing compounds. While direct N-alkylation of 2-pyridone structures is often complicated by competing O-alkylation, the pyridine moiety in this compound is expected to undergo N-alkylation under suitable conditions. sciforum.net The general approach often involves using the sodium salt to favor N-alkylation. sciforum.net

N-oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA), or hydrogen peroxide. researchgate.netscripps.edu The formation of the N-oxide significantly alters the reactivity of the pyridine ring. wikipedia.org It increases the electron density in the ring, particularly at the 2- and 4-positions, making it more susceptible to both electrophilic and nucleophilic attack. scripps.edu Furthermore, the basicity of the nitrogen is substantially reduced in the N-oxide form. scripps.edu

Table 1: General Reactivity of the Pyridine Nitrogen

Reaction Type Reagents Product Impact on Pyridine Ring
N-Alkylation Alkyl halides (e.g., R-X) N-alkyl pyridinium salt Introduces a positive charge, deactivating the ring towards electrophilic attack.
N-Oxidation Peroxy acids, H₂O₂ Pyridine N-oxide Increases electron density at positions 2 and 4, activating the ring for substitution.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally considered an electron-deficient aromatic system, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.orgquimicaorganica.org This deactivation is caused by the electronegative nitrogen atom, which withdraws electron density from the ring. quimicaorganica.org

When EAS reactions do occur under harsh conditions, the substitution is directed to the 3-position (meta-position). quimicaorganica.orgaklectures.com Attack at the 2- or 4-position results in a resonance-stabilized intermediate where the positive charge is unfavorably placed on the electronegative nitrogen atom. quimicaorganica.org

Common EAS reactions and their applicability to pyridine are summarized below:

Nitration: Requires severe conditions (e.g., KNO₃ in fuming H₂SO₄ at 300°C) and gives low yields of 3-nitropyridine. youtube.com

Sulfonation: Can be achieved by heating pyridine in fuming sulfuric acid, yielding pyridine-3-sulfonic acid. youtube.com

Halogenation: Occurs at high temperatures and generally results in low yields.

Friedel-Crafts Alkylation and Acylation: These reactions are typically not feasible with pyridine. The nitrogen atom acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), leading to further deactivation of the ring. quimicaorganica.org

To overcome this low reactivity, the pyridine ring can first be converted to its N-oxide. The N-oxide group is an activating group that directs incoming electrophiles to the 4-position (para-position). youtube.comrsc.org Subsequent deoxygenation of the N-oxide can yield the 4-substituted pyridine.

Advanced Organic Transformations and Cascade Reactions

This compound serves as a versatile building block in complex organic syntheses, particularly in multicomponent reactions that efficiently construct intricate molecular architectures.

Participation in Multicomponent Reactions (MCRs) for Heterocyclic Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. This compound has been identified as a key intermediate in one-pot MCRs designed for the synthesis of complex heterocyclic systems.

Specifically, it participates in reactions with isatins, amino acids (such as L-proline), and allenoates. These reactions proceed via a cascade of bond-forming events to produce highly substituted, polycyclic heterocyclic compounds in high yields.

Cyclization Reactions Leading to Fused Ring Systems (e.g., Pyrrolizidine-fused Spirocycles, Isoquinolines)

A significant application of this compound in advanced organic synthesis is its role in constructing fused ring systems through cyclization cascades.

Pyrrolizidine-fused Spirocycles: The compound is a precursor in the diastereoselective synthesis of pyrrolizidine-fused spirooxindoles. In a one-pot, four-component reaction, an azomethine ylide is generated in situ from isatin (B1672199) and L-proline. This ylide then undergoes a 1,3-dipolar cycloaddition reaction with a dipolarophile. While a related Wittig reagent, 1-phenyl-2-(1,1,1-triphenyl-λ⁵-phosphanylidene)ethan-1-one, is used to generate the dipolarophile in some syntheses, the core structure of this compound is central to the formation of these complex spirocycles. researchgate.net Research has shown its direct participation in one-pot MCRs with isatins, amino acids, and allenoates, leading to the formation of pyrrolizidine-fused spirocycles with yields reported to be greater than 85%.

Table 2: Multicomponent Reaction for Pyrrolizidine-fused Spirocycle Synthesis

Reactant 1 Reactant 2 Reactant 3 Reactant 4 Product Type Reported Yield
This compound Isatin Amino Acid (e.g., L-proline) Allenoate Pyrrolizidine-fused Spirocycle >85%

Coordination Chemistry and Ligand Applications of 1 Phenyl 2 Pyridin 2 Yl Ethan 1 One

Ligand Design and Coordination Modes

The design of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one as a ligand is centered around its potential to act as a bidentate chelating agent. The spatial arrangement of the pyridine (B92270) nitrogen and the carbonyl oxygen is crucial for its coordinating properties.

Chelation Properties and Bidentate Coordination

This compound is anticipated to function as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This coordination mode results in the formation of a stable five-membered chelate ring. The ability of similar pyridyl-ketone ligands, such as 2-benzoylpyridine, to form stable complexes with transition metals through N,O-chelation is well-documented. researchgate.netresearchgate.netnih.gov The formation of such chelate rings enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. The flexibility of the ethanone (B97240) backbone in this compound allows the ligand to adopt a conformation that facilitates the simultaneous binding of both the nitrogen and oxygen atoms to the metal ion.

Role of Pyridine Nitrogen and Carbonyl Oxygen in Metal Binding

The coordination of this compound to a metal ion involves the donation of a lone pair of electrons from the sp²-hybridized nitrogen atom of the pyridine ring and a lone pair from the oxygen atom of the carbonyl group. The pyridine nitrogen acts as a soft donor, favoring coordination with a wide range of transition metals. The carbonyl oxygen, being a harder donor, also participates in bonding, creating a stable bidentate coordination environment. The involvement of both the pyridine nitrogen and the carbonyl oxygen in metal binding is a common feature in related pyridyl-ketone ligands and is crucial for the formation of stable chelate complexes. bohrium.com

Exploration of Steric and Electronic Effects on Ligand Properties

The coordination properties of this compound can be systematically modified by introducing substituents on either the phenyl or the pyridine ring. These modifications can induce both steric and electronic effects, which in turn influence the stability and reactivity of the resulting metal complexes.

Steric Effects: The introduction of bulky substituents near the coordination sites (the pyridine nitrogen and carbonyl oxygen) can lead to steric hindrance, which may affect the geometry of the metal complex and the metal-ligand bond lengths. scirp.orgrsc.org For instance, bulky groups on the phenyl ring could influence the orientation of the ligand around the metal center, potentially leading to distorted coordination geometries.

Electronic Effects: The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing groups. Electron-donating groups on the pyridine or phenyl ring increase the electron density on the donor atoms (nitrogen and oxygen), thereby enhancing the ligand's basicity and its ability to donate electrons to the metal center. This can lead to the formation of more stable complexes. Conversely, electron-withdrawing groups decrease the electron density on the donor atoms, which can weaken the metal-ligand bonds. These electronic modifications can also influence the redox properties of the resulting metal complexes. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of transition metal complexes with this compound can be achieved through various synthetic routes, typically involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Preparation of Transition Metal Complexes (e.g., Fe(II), Cu(II), Co(II), Ni(II), Zn(II), Ag(I))

The preparation of metal complexes of this compound generally involves the direct reaction of the ligand with a metal salt in a 1:1 or 2:1 ligand-to-metal molar ratio. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Common solvents used for the synthesis of similar pyridyl-ketone complexes include methanol, ethanol, and acetonitrile (B52724). jscimedcentral.comresearchgate.netresearchgate.net

For example, a typical synthesis of a Ni(II) complex might involve refluxing a methanolic solution of nickel(II) chloride hexahydrate with a stoichiometric amount of the ligand. researchgate.net Similarly, Co(II) and Cu(II) complexes can be prepared using their respective chloride or nitrate (B79036) salts. scirp.orgscirp.org The synthesis of Ag(I) complexes often involves the reaction of the ligand with silver nitrate or silver trifluoromethanesulfonate. researchgate.netnih.gov The general synthetic approach for these complexes can be summarized as follows:

M(X)n + m(C₁₃H₁₁NO) → [M(C₁₃H₁₁NO)m]Xn

Where M is the metal ion, X is the counter-anion, and m is the number of ligand molecules.

Table 1: Examples of Synthesized Transition Metal Complexes with Pyridyl-Ketone Type Ligands

Metal IonPrecursor SaltLigand TypeResulting Complex TypeReference(s)
Fe(II)FeCl₂(Pyridyl)imine[Fe(L)₃]²⁺ nih.gov
Cu(II)CuCl₂·2H₂O2-Benzoylpyridine derivative[Cu₂(L)₂(L')₂] scirp.org
Co(II)CoCl₂·6H₂O2-Benzoylpyridine derivativeBinuclear Co(II) complex scirp.org
Ni(II)NiCl₂·6H₂ODi-2-pyridyl ketone[Ni₁₁(OH)₆(O₂CMe)₁₂{(py)₂C(OH)(O)}₄(H₂O)₂] scirp.org
Zn(II)ZnCl₂Methyl(2-pyridyl)ketone oxime[ZnCl₂{(py)C(Me)NOH}₂] researchgate.net
Ag(I)AgNO₃Pyridine derivative[Ag(L)₂(NO₃)] researchgate.net

Analytical Techniques for Complex Stoichiometry and Oxidation States

A variety of analytical techniques are employed to characterize the synthesized metal complexes and to determine their stoichiometry and the oxidation state of the central metal ion.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to confirm the empirical formula and the ligand-to-metal ratio.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=O group to a lower wavenumber upon complexation is indicative of the coordination of the carbonyl oxygen to the metal center. Similarly, changes in the vibration modes of the pyridine ring can confirm the coordination of the pyridine nitrogen.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands, which can help in determining the coordination geometry and the oxidation state of the metal. For instance, the UV-Vis spectra of Cu(II) complexes often exhibit broad d-d transition bands that are characteristic of its d⁹ electronic configuration. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. Shifts in the resonances of the ligand protons and carbons upon coordination can confirm the binding mode.

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to determine the mass-to-charge ratio of the complex, which helps in confirming its molecular weight and stoichiometry. nih.gov

Magnetic Susceptibility Measurements: For paramagnetic complexes, such as those of Fe(II), Co(II), and Ni(II), magnetic susceptibility measurements can be used to determine the number of unpaired electrons and thus infer the oxidation state and spin state of the metal ion. nih.gov

Table 2: Analytical Techniques for Characterization of Metal Complexes

TechniqueInformation ObtainedReference(s)
Elemental AnalysisStoichiometry (ligand-to-metal ratio) nih.gov
Infrared (IR) SpectroscopyConfirmation of ligand coordination (shifts in C=O and pyridine ring vibrations) scirp.org
UV-Visible SpectroscopyCoordination geometry, oxidation state, electronic transitions researchgate.net
X-ray CrystallographyDefinitive solid-state structure, bond lengths, bond angles, coordination geometry scirp.orgnih.gov
Mass SpectrometryMolecular weight and stoichiometry of the complex nih.gov
Magnetic SusceptibilityOxidation state and spin state of paramagnetic metal ions nih.gov

Crystallographic Studies of Coordination Geometries and Bond Lengths

Crystallographic studies provide definitive insights into the three-dimensional structure of metal complexes, revealing coordination numbers, geometries, and precise bond lengths and angles. While crystallographic data for the unmodified this compound ligand are not extensively reported, detailed structural information is available for closely related derivatives, such as the iron(II) complex of 2,6-bis[1-(phenylimino)ethyl]pyridine. This ligand can be considered a derivative where the core pyridine structure is functionalized with two units analogous to the title compound.

In the complex [Fe(C₂₁H₁₉N₃)₂], the iron(II) center is chelated by two tridentate bis(imino)pyridine ligands. nih.gov The coordination environment around the Fe(II) atom is a slightly distorted octahedron. iucr.org Each ligand coordinates to the metal through the central pyridine nitrogen and the two imine nitrogens, acting as a tridentate radical anion. nih.gov This octahedral geometry is a common and stable arrangement for six-coordinate transition metal complexes. libretexts.org

X-ray diffraction analysis reveals specific bond lengths and angles that characterize the metal-ligand interaction. The distances between the iron center and the nitrogen atoms of the ligands are key parameters. In one of the two independent molecules found in the asymmetric unit, the Fe–N(imine) bond lengths show a noticeable difference [2.149(2) Å and 2.173(2) Å], while in the other molecule, they are more uniform [2.155(2) Å and 2.157(2) Å]. nih.gov The chelate angles formed by the coordinating nitrogen atoms and the central iron atom are typically acute, falling in the range of 73.85(8)° to 75.01(8)°. nih.gov

ParameterMolecule 1Molecule 2
Fe–N(imine) Bond Length 1 (Å) 2.149 (2)2.155 (2)
Fe–N(imine) Bond Length 2 (Å) 2.173 (2)2.157 (2)
Fe–N(pyridine) Bond Length (Å) 2.029 (2)2.031 (2)
N(imine)–Fe–N(pyridine) Angle (°) 75.01 (8)74.58 (8)
N(imine)–Fe–N(pyridine) Angle (°) 73.85 (8)74.45 (8)

Data sourced from Lau, K.-C., et al. (2016). nih.gov

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes derived from this compound and its analogues are effective catalysts for a range of organic transformations. The ligand framework can be readily modified, for instance, by condensation of the ketone with chiral amines to form chiral imine ligands. These ligands, when complexed with transition metals like iridium or ruthenium, generate catalysts capable of inducing high stereoselectivity.

A significant application of these complexes is in asymmetric transfer hydrogenation (ATH), a powerful method for the synthesis of chiral alcohols from prochiral ketones. Chiral iridium complexes prepared from imine derivatives of 2-acetylpyridine (B122185) (a close analogue of the title compound) have been successfully employed as catalysts for the ATH of ketones like acetophenone (B1666503). rsc.org In these reactions, a hydrogen donor, typically isopropanol (B130326) or a formic acid/triethylamine mixture, is used to reduce the ketone. The chiral ligand environment around the metal center dictates the facial selectivity of hydride delivery to the ketone, resulting in the preferential formation of one enantiomer of the alcohol product. rsc.orgresearchgate.net

The effectiveness of a chiral catalyst is measured by its ability to control stereochemistry, quantified by enantiomeric excess (ee) for enantioselectivity and diastereomeric ratio (dr) for diastereoselectivity. In the asymmetric transfer hydrogenation of acetophenone using an iridium catalyst with a chiral (pyridyl)imine ligand, high enantioselectivity has been achieved. For example, the reduction of acetophenone can yield 1-phenylethanol (B42297) with high conversion and significant enantiomeric excess, demonstrating the successful transfer of chirality from the ligand to the product. rsc.org

The specific ligand structure is crucial for achieving high enantioselectivity. The steric and electronic properties of the substituents on the imine ligand, derived from a chiral amine, create a well-defined chiral pocket around the metal's active site, which is responsible for the observed stereochemical control.

SubstrateCatalyst SystemConversion (%)Enantiomeric Excess (ee%)
Acetophenone Ir-complex with (R)-1-phenyl-N-((pyridin-2-yl)methylene)ethanamine ligand>9585

Representative data based on findings from Pillai, A. A., et al. (2021). rsc.org

Understanding the reaction mechanism is key to optimizing catalytic systems. For ligands like 2-phenylpyridine (B120327) and its derivatives, a common mechanistic feature in reactions such as C-H activation is the formation of a cyclometalated intermediate. The catalytic cycle for a palladium-catalyzed C-H arylation of 2-phenylpyridine provides a well-studied example. nih.gov

The proposed cycle typically begins with a pyridine-directed ortho-C-H activation, where the palladium(II) catalyst inserts into the C-H bond of the phenyl ring to form a stable five-membered palladacycle intermediate. This intermediate then reacts with the coupling partner, for instance an aryl radical, which can be generated electrochemically or photochemically. This step often involves an oxidative addition to form a high-valent palladium(IV) species. The final step is a reductive elimination that forms the C-C bond of the product and regenerates the active Pd(II) catalyst, closing the catalytic loop. nih.gov

In the context of asymmetric transfer hydrogenation, the mechanism is generally believed to proceed through an outer-sphere pathway. The active catalyst is a metal-hydride species formed by the reaction of the precatalyst with the hydrogen source (e.g., isopropanol). The prochiral ketone coordinates to the metal complex, and the hydride is then transferred to the carbonyl carbon within the chiral environment of the ligands, leading to the formation of the chiral alcohol. rsc.org

The integration of transition metal catalysis with photoredox catalysis, known as metallaphotoredox catalysis, has enabled a wide array of novel transformations. Complexes containing pyridine-based ligands can participate in these dual catalytic systems. In a typical scenario, a photosensitizer, such as a ruthenium or iridium polypyridyl complex, absorbs visible light and initiates a single-electron transfer (SET) process. acs.org

This SET event can generate a radical species from a reaction partner, such as an aryldiazonium salt, which is reduced to an aryl radical. nih.gov This radical can then engage with the transition metal complex containing the pyridine-based ligand. For instance, in a C-H arylation reaction, the generated aryl radical can be trapped by the cyclometalated palladium(II) intermediate described previously. nih.gov Alternatively, the photosensitizer can directly interact with the transition metal catalyst, modulating its oxidation state to facilitate key steps like oxidative addition or reductive elimination. For example, an excited-state photosensitizer can reduce a Ni(I) complex to a highly reactive Ni(0) species, which then enters its own catalytic cycle. acs.org This synergistic approach allows reactions to proceed under mild conditions, driven by visible light.

Advanced Spectroscopic and Structural Elucidation of 1 Phenyl 2 Pyridin 2 Yl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of atoms, multi-dimensional techniques are required to solve more complex structural puzzles.

Two-dimensional (2D) NMR experiments are powerful tools that display correlations between nuclei, revealing connectivity and spatial relationships that are not apparent in 1D spectra. youtube.comemerypharma.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For 1-Phenyl-2-(pyridin-2-yl)ethan-1-one, a COSY spectrum would be expected to show correlations between the protons on the methylene (B1212753) bridge and the adjacent proton on the pyridine (B92270) ring. It would also reveal the coupling network within the phenyl and pyridinyl rings, helping to assign the signals of protons on adjacent carbons. westmont.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbon atom to which they are attached (one-bond ¹H-¹³C correlation). youtube.comnih.gov This technique is crucial for assigning the carbon signals in the molecule's spectrum. For instance, the signals for the methylene protons would show a direct correlation to the methylene carbon signal, definitively linking the proton and carbon chemical shifts. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically two or three bonds). youtube.com This is vital for piecing together the molecular skeleton. Key HMBC correlations for this compound would include the correlation from the methylene protons to the carbonyl carbon and to the carbons of the pyridine ring, confirming the connectivity of the ethanone (B97240) bridge between the two aromatic systems. sdsu.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com This is particularly useful for conformational analysis, as discussed in the following section.

A summary of expected correlations for these techniques is presented in the table below.

TechniqueCorrelated NucleiExpected Key Correlations for this compoundPurpose
COSY ¹H – ¹HProtons on the methylene bridge with adjacent pyridinyl proton; correlations within the phenyl and pyridinyl rings.Establishes proton-proton coupling networks.
HSQC ¹H – ¹³C (1-bond)Each proton signal correlated to its directly attached carbon.Assigns carbon signals based on known proton signals.
HMBC ¹H – ¹³C (2-3 bonds)Methylene protons to carbonyl carbon; Methylene protons to pyridinyl carbons; Phenyl protons to carbonyl carbon.Confirms the connectivity of molecular fragments.
NOESY ¹H – ¹H (through space)Correlations between methylene protons and protons on the ortho positions of both the phenyl and pyridinyl rings.Determines spatial proximity and conformational preferences.

Note: The table describes expected correlations based on the known structure. Specific experimental data from published literature for this compound is not available.

The structure of this compound features several single bonds, notably the C-C bonds of the ethanone bridge and the C-C bonds connecting the bridge to the aromatic rings. Rotation around these bonds can lead to different stable conformations, or rotamers.

NOESY is the primary NMR method for investigating these conformational preferences. mdpi.com Spatial correlations between the methylene protons and the protons on the phenyl and pyridinyl rings would provide direct evidence of the molecule's preferred three-dimensional arrangement in solution. For example, the relative intensity of NOE cross-peaks could indicate the dihedral angles between the planes of the aromatic rings and the central ketone group. Variable-temperature NMR studies could further elucidate the dynamics of rotation, showing how the populations of different conformers change with temperature. nih.gov

Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as chemical exchange or conformational changes. While no specific dynamic processes like keto-enol tautomerism are prominently expected for this compound under neutral conditions, DNMR could be employed to study the energy barriers to bond rotation. By analyzing the broadening and coalescence of NMR signals at different temperatures, it is possible to calculate the activation energy for the interconversion between different rotamers.

Solid-state NMR (ssNMR) provides structural information on materials in their solid phase, where molecular motion is restricted. This technique can reveal information that is complementary to solution-state NMR and X-ray crystallography. For this compound, ssNMR could be used to study the conformation of the molecule in its crystalline form, identify intermolecular interactions, and determine if different polymorphs (different crystal packing arrangements) exist.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information. The analysis yields the precise coordinates of each atom in the crystal's unit cell, from which exact bond lengths, bond angles, and torsion (dihedral) angles can be calculated. This data offers an unambiguous depiction of the molecule's conformation in the solid state and reveals how the molecules pack together through intermolecular forces.

While a crystal structure for this specific compound is not publicly available in crystallographic databases, the tables below are formatted to show the type of data that such an analysis would yield.

Table of Hypothetical Crystallographic Data

Parameter Value
Formula C₁₃H₁₁NO
Molecular Weight 197.23
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

| Z | Data not available |

Table of Key Molecular Geometry Parameters (Hypothetical)

Bond/Angle Length (Å) / Angle (°)
C=O bond length Data not available
C(carbonyl)-C(phenyl) bond length Data not available
C(carbonyl)-C(methylene) bond length Data not available
C(methylene)-C(pyridinyl) bond length Data not available
Phenyl-Carbonyl-Methylene bond angle Data not available
Carbonyl-Methylene-Pyridinyl bond angle Data not available

| Phenyl-C-C-Pyridinyl torsion angle | Data not available |

This crystallographic data would provide a static image of the molecule's lowest energy conformation in the solid state, which serves as a crucial reference point for comparison with computational models and conformational studies in solution via NMR.

Intermolecular Interactions and Crystal Packing Analysis

A definitive single-crystal X-ray diffraction study for this compound, which would provide experimental details on its crystal packing and intermolecular interactions, is not extensively detailed in the surveyed scientific literature. However, based on the molecular structure, several key intermolecular interactions can be predicted to govern its solid-state assembly. The molecule contains a phenyl ring, a pyridine ring, a carbonyl group, and acidic hydrogen atoms on the methylene bridge, all of which can participate in non-covalent interactions.

The primary forces expected to dictate the crystal packing include:

π-π Stacking Interactions: The presence of two aromatic systems, the phenyl and pyridinyl rings, suggests that π-π stacking is a likely and significant contributor to the packing arrangement. These interactions would occur between parallel-displaced or T-shaped aromatic rings of adjacent molecules.

C–H···O Hydrogen Bonds: The carbonyl oxygen atom is a strong hydrogen bond acceptor. Weak C–H···O hydrogen bonds are expected to form between the oxygen and aromatic C-H groups of the phenyl or pyridine rings, as well as the aliphatic C-H bonds of the methylene bridge of neighboring molecules. Such interactions are common in the crystal structures of ketones. nih.gov

C–H···N Hydrogen Bonds: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, likely forming weak C–H···N interactions with C-H donors from adjacent molecules, further stabilizing the crystal lattice. nih.gov

Polymorphism and Solid-State Structural Variations

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry. Each polymorph of a compound possesses a distinct crystal lattice arrangement and can exhibit different physicochemical properties.

Despite its importance, specific studies focused on the polymorphism of this compound have not been reported in the reviewed literature. The potential for this compound to form polymorphs would depend on variations in crystallization conditions, such as the choice of solvent, temperature, and rate of cooling. The conformational flexibility between the phenyl, carbonyl, and pyridinyl groups could allow for different packing arrangements, potentially leading to polymorphism. For instance, variations in crystal packing driven by different arrangements of π-π and C−H···π interactions have been shown to result in polymorphism in other pyridine-containing compounds. researchgate.net Identifying and characterizing potential polymorphs would require systematic screening and analysis by techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features: the ketone carbonyl group, the phenyl and pyridine aromatic rings, and the aliphatic methylene linker.

The most prominent and diagnostic absorption is the strong carbonyl (C=O) stretching vibration, which is expected in the typical range for aryl ketones. The vibrations of the aromatic rings provide further structural confirmation. Although a fully assigned experimental spectrum is not available in the surveyed literature, the expected characteristic vibrational frequencies can be assigned based on established data for these functional groups.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Characteristics
Aromatic C-H StretchPhenyl & Pyridine Rings3100 - 3000Medium to weak
Aliphatic C-H StretchMethylene (-CH₂-)3000 - 2850Medium
Carbonyl C=O StretchAryl Ketone1700 - 1680Strong, sharp
Aromatic C=C and C=N Ring StretchesPhenyl & Pyridine Rings1600 - 1450Multiple, medium to strong
Aliphatic C-H Bend (Scissoring)Methylene (-CH₂-)~1465Medium
Aromatic C-H In-Plane BendPhenyl & Pyridine Rings1300 - 1000Multiple, weak to medium
Aromatic C-H Out-of-Plane BendPhenyl & Pyridine Rings900 - 675Strong

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. It is particularly sensitive to vibrations of non-polar bonds and symmetric molecular motions. For this compound, Raman spectroscopy is especially useful for characterizing the vibrations of the aromatic ring systems.

Key features in the Raman spectrum would include the highly characteristic "ring breathing" modes of the phenyl and pyridine rings, which produce strong and sharp signals. aps.org While a specific experimental Raman spectrum for the title compound is not available in the reviewed literature, characteristic bands can be predicted. The C=O stretch, while strong in the IR spectrum, is typically weaker in the Raman spectrum.

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Characteristics
Aromatic C-H StretchPhenyl & Pyridine Rings3100 - 3000Strong
Aromatic Ring StretchPhenyl & Pyridine Rings~1600Strong
Phenyl Ring Breathing (Trigonal)Phenyl Ring~1000Strong, sharp
Pyridine Ring BreathingPyridine Ring1030 - 990Strong, sharp
Aromatic C-H In-Plane BendPhenyl & Pyridine Rings1200 - 1000Medium

Electronic Spectroscopy and Photophysical Studies

UV-Visible Absorption Spectroscopy and Electronic Transitions

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. uzh.ch The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. tanta.edu.eg The UV-Vis spectrum of this compound is determined by the chromophores present in its structure, namely the benzoyl group (phenyl ring conjugated with a carbonyl group) and the pyridinyl moiety.

The spectrum is expected to be dominated by two main types of electronic transitions:

π → π* Transitions: These are high-intensity absorptions that arise from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch These transitions are associated with the aromatic π-systems of the phenyl and pyridine rings, as well as the π-system of the carbonyl group. The conjugation between the phenyl ring and the carbonyl group is expected to result in a bathochromic (red) shift of these absorption bands to longer wavelengths.

n → π* Transitions: This type of transition involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen atom) to a π* anti-bonding orbital of the carbonyl group. tanta.edu.eg Compared to π → π* transitions, n → π* transitions are of significantly lower intensity and occur at longer wavelengths.

While specific experimental absorption maxima (λmax) for this compound are not detailed in the available literature, the expected transitions can be summarized as follows.

Electronic TransitionAssociated OrbitalsExpected Wavelength RegionRelative Intensity
π → πPhenyl Ring, Pyridine Ring, Carbonyl Group (π → π)Shorter Wavelength (<300 nm)High (Strong)
n → πCarbonyl Group (n → π)Longer Wavelength (>300 nm)Low (Weak)

Solvent Effects on Spectroscopic Properties

The spectroscopic properties of a compound, particularly its absorption and emission spectra, can be significantly influenced by the polarity of the surrounding solvent, a phenomenon known as solvatochromism. This effect is especially pronounced in molecules where the ground state and excited state have different dipole moments. While specific solvatochromism studies on this compound are not detailed in the available literature, the behavior of structurally related heterocyclic ketones provides a strong basis for prediction.

For instance, studies on other furo[2,3-b]pyridine (B1315467) derivatives containing a ketone moiety demonstrate significant positive solvatochromism, where the fluorescence emission maximum undergoes a bathochromic (red) shift as the solvent polarity increases. semanticscholar.orgelsevierpure.comresearchgate.net This shift is attributed to an enhanced intramolecular charge transfer (ICT) character in the excited state. semanticscholar.orgelsevierpure.com In polar solvents, the larger dipole moment of the excited state is stabilized more effectively than the ground state, leading to a reduction in the energy gap for emission and a shift to longer wavelengths. semanticscholar.org

The effect of solvent polarity on the emission maximum of a related compound, 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl) ethenone (FP1), is shown below as an illustrative example. semanticscholar.org

SolventPolarity (Dielectric Constant, ε)Emission Maximum (λem, nm)
Hexane1.88480
Dioxane2.21496
Ethyl Acetate6.02502
Acetonitrile (B52724)37.5515
Methanol32.7520

Given the presence of the polar ketone group and the nitrogen-containing pyridine ring in this compound, it is plausible that this molecule would also exhibit solvatochromic behavior. An increase in solvent polarity would likely stabilize the excited state, leading to a red shift in its emission spectrum. Protic solvents could further influence the spectra through hydrogen bonding interactions with the carbonyl oxygen and the pyridine nitrogen. semanticscholar.orgelsevierpure.com

Mass Spectrometry for Mechanistic and Derivatization Studies

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of this compound, offering precise information on its molecular weight, elemental composition, and structural features through controlled fragmentation.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is fundamental for determining its elemental composition. For this compound, HRMS is used to confirm its molecular formula, C₁₃H₁₁NO. nih.gov The ability of HRMS to measure mass with high precision (typically to within 5 ppm) allows for the unambiguous differentiation of the target compound from other potential molecules with the same nominal mass but different elemental formulas. wvu.edu This confirmation is a critical step in structural elucidation and sample verification.

PropertyValue
Molecular FormulaC₁₃H₁₁NO
Nominal Mass197 g/mol
Calculated Monoisotopic Mass197.084064 Da

Data sourced from PubChem CID 74179. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of ions by inducing fragmentation and analyzing the resulting fragment ions. nih.gov While a specific experimental fragmentation spectrum for this compound is not available, a theoretical fragmentation pathway can be proposed based on established principles of mass spectrometry for ketones and aromatic nitrogen heterocycles. wvu.edunih.gov

Upon ionization, typically forming the protonated molecule [M+H]⁺ (m/z 198), collision-induced dissociation (CID) would likely lead to cleavage at the bonds adjacent to the carbonyl group. Key predicted fragmentation pathways include:

α-cleavage leading to the formation of the stable benzoyl cation.

Cleavage of the C-C bond between the carbonyl and methylene groups, leading to fragments representative of the pyridinylmethyl moiety.

A table of predicted major fragments is presented below.

Proposed Fragment StructureFormulam/z (Monoisotopic)Fragmentation Pathway
Benzoyl cation[C₇H₅O]⁺105.03349Cleavage of the C(O)-CH₂ bond
Pyridin-2-ylmethyl cation[C₆H₆N]⁺92.05002Cleavage of the C(O)-CH₂ bond with charge retention on the pyridine fragment
[M-C₆H₅]⁺[C₇H₆NO]⁺120.04494Loss of a phenyl radical

Analysis of these fragmentation patterns provides a structural fingerprint of the molecule, confirming the connectivity of the phenyl, carbonyl, and pyridinylmethyl components. wvu.edu

Application in Reaction Monitoring and Purity Assessment

Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a highly effective method for monitoring the progress of chemical reactions and assessing the purity of the final product. researchgate.net

During the synthesis of this compound, reaction progress can be monitored in near real-time by analyzing aliquots of the reaction mixture. This involves tracking the decrease in the signal intensity of reactant ions and the corresponding increase in the signal for the product ion (e.g., m/z 198 for [M+H]⁺). researchgate.net This approach allows for the optimization of reaction conditions such as time, temperature, and catalyst loading.

For purity assessment, MS is used to detect and identify potential impurities, such as unreacted starting materials, byproducts, or degradation products. researchgate.net Each impurity will have a distinct m/z value, allowing for its identification, often aided by its fragmentation pattern from MS/MS analysis. This impurity profiling is crucial for quality control, ensuring that the compound meets the required specifications for its intended research or application. researchgate.net

Computational and Theoretical Studies on 1 Phenyl 2 Pyridin 2 Yl Ethan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties, including equilibrium geometries, electronic structures, and spectroscopic parameters.

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. mdpi.comnih.gov The B3LYP functional combined with a basis set such as 6-311G(d,p) is commonly employed for geometry optimization and electronic structure analysis. researchgate.net

For 1-Phenyl-2-(pyridin-2-yl)ethan-1-one, DFT calculations are used to determine the most stable three-dimensional arrangement of its atoms (geometry optimization). This process finds the minimum energy structure by calculating forces on the atoms and adjusting their positions until those forces are negligible. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. These theoretical calculations can reproduce experimental structures with a high degree of accuracy. researchgate.net The electronic structure analysis reveals details about the distribution of electrons, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) This table presents typical values expected from a DFT/B3LYP calculation, for illustrative purposes.

ParameterBond/AngleCalculated Value
Bond Lengths C=O~1.22 Å
C-C (Ketone-Phenyl)~1.49 Å
C-C (Ketone-Methylene)~1.52 Å
C-C (Methylene-Pyridyl)~1.51 Å
Bond Angles Phenyl-C-O~121°
Phenyl-C-CH2~118°
O=C-CH2~121°
C-CH2-Pyridyl~113°

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a higher level of theory than standard DFT for calculating electron correlation effects. nih.gov While more computationally demanding, these methods are often used to refine energies and investigate systems where DFT may be less accurate. For this compound, MP2 calculations could be employed to obtain more precise energies for different conformers and more accurate rotational barriers, providing a benchmark for DFT results. nih.gov

Computational methods are highly effective at predicting spectroscopic properties.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts. researchgate.net By performing GIAO calculations on the DFT-optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical spectra can be invaluable for assigning experimental signals and confirming the molecular structure. researchgate.net

UV-Vis Spectra : Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net For this compound, TD-DFT calculations can predict the electronic transitions, typically π → π* and n → π*, that are responsible for its UV-Vis absorption profile. These calculations can also be performed in the presence of a solvent model to better match experimental conditions. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table presents typical values expected from GIAO and TD-DFT calculations, for illustrative purposes.

SpectrumParameterPredicted ValueCorresponding Group
¹H NMR Chemical Shift (δ)7.2 - 8.6 ppmAromatic Protons (Phenyl, Pyridyl)
Chemical Shift (δ)~4.5 ppmMethylene (B1212753) Protons (-CH₂-)
¹³C NMR Chemical Shift (δ)~197 ppmCarbonyl Carbon (C=O)
Chemical Shift (δ)127 - 155 ppmAromatic Carbons
Chemical Shift (δ)~46 ppmMethylene Carbon (-CH₂-)
UV-Vis λ_max 1~250 nmπ → π* transition
λ_max 2~285 nmπ → π* transition
λ_max 3~330 nmn → π* transition

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis aims to identify the stable arrangements (conformers) of the molecule and the energy required to convert between them. nih.gov

A potential energy surface (PES) can be generated by systematically changing a specific dihedral angle (the angle between four connected atoms) and calculating the molecule's energy at each step. wikipedia.org For this compound, key rotations include the bonds connecting the methylene bridge to the pyridyl ring and the carbonyl group to the phenyl ring.

The minima on the PES correspond to stable conformers, while the maxima represent transition states. mdpi.com The energy difference between a minimum and a maximum is the rotational barrier, which is the energy required for the molecule to rotate from one stable conformation to another. mdpi.com DFT calculations are well-suited for mapping these surfaces and identifying the preferred spatial arrangement of the phenyl and pyridyl rings relative to the ethanone (B97240) backbone. mdpi.com

The relative stability of different conformers is determined by a balance of subtle intramolecular interactions. In this compound, these can include:

Weak Hydrogen Bonding : Potential weak C-H···O or C-H···N interactions may exist between the hydrogen atoms of the methylene bridge or aromatic rings and the oxygen of the carbonyl group or the nitrogen of the pyridine (B92270) ring. These interactions can stabilize certain conformations.

Steric Hindrance : Repulsive interactions (steric hindrance) between the bulky phenyl and pyridyl rings can destabilize conformations where these groups are close to each other.

π-π Stacking : In certain folded conformations, attractive noncovalent interactions between the electron clouds of the phenyl and pyridyl rings (π-π stacking) could contribute to stability. mdpi.com

Computational analysis helps to quantify these competing effects and explain why certain conformations are energetically preferred over others.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for unraveling the intricate details of chemical reactions. For this compound, understanding its reaction mechanisms is crucial for its application in organic synthesis. Theoretical chemistry offers a window into the energetic landscapes of reactions, allowing for the characterization of transient species and the prediction of reaction outcomes.

Methodologies such as Density Functional Theory (DFT) are frequently employed to investigate the quantum aspects of reaction kinetics and mechanisms. These studies can calculate reaction rates in various solvents and provide a theoretical validation for proposed mechanisms. For instance, in reactions involving related heterocyclic compounds, DFT has been used to show that the reaction rate can be enhanced with an increase in the interaction energy, which is influenced by the solvent and the electronic properties of the reactants.

Transition State Characterization and Activation Energies

A cornerstone of understanding reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods allow for the precise location of these transition states and the calculation of the activation energy (Ea), the minimum energy required for a reaction to occur.

The Arrhenius equation, which describes the temperature dependence of reaction rates, is a fundamental concept in this context. Computational studies can determine the parameters of this equation, including the pre-exponential factor and the activation energy. For some complex reactions, a negative activation energy may be observed, which can be explained by the reaction being limited by factors favored at lower temperatures.

Transition state theory further refines our understanding by considering the equilibrium between reactants and the transition state. The Eyring equation connects the reaction rate to the Gibbs free energy of activation (ΔG‡), which is composed of both enthalpic (ΔH‡) and entropic (ΔS‡) contributions. Computational chemistry can derive these thermodynamic parameters, providing a more complete picture of the reaction kinetics.

To illustrate, consider a hypothetical reaction of this compound. The table below shows representative data that could be generated from computational studies to characterize the transition state.

ParameterValueUnitDescription
Activation Energy (Ea) 25.5kcal/molThe energy barrier that must be overcome for the reaction to proceed.
Enthalpy of Activation (ΔH‡) 24.9kcal/molThe change in enthalpy in going from reactants to the transition state.
Entropy of Activation (ΔS‡) -15.2cal/mol·KThe change in entropy, reflecting the change in disorder, from reactants to the transition state.
Gibbs Free Energy of Activation (ΔG‡) 29.4kcal/molThe overall energy barrier including entropic effects at a standard temperature (e.g., 298 K).

Note: The data in this table is illustrative and not based on experimental or calculated values for this compound.

Solvent Effects in Reaction Dynamics

The solvent in which a reaction is conducted can have a profound impact on its rate and selectivity. Computational models are adept at simulating these solvent effects, providing insights that can guide the choice of solvent in experimental setups. The influence of the solvent is typically modeled by considering the dielectric constant and specific interactions such as hydrogen bonding.

Quantum mechanical modeling can be used to investigate the influence of different solvents on reaction barriers and thermodynamics. For example, studies on Diels-Alder reactions have shown that reaction rates can be higher in non-polar solvents, while selectivity is enhanced in polar solvents. This is because solvents can alter the energy gap between the frontier molecular orbitals (HOMO and LUMO) of the reacting species.

A combined experimental and computational approach is often powerful. For instance, the solvatochromic effects on the absorption spectra of related heterocyclic compounds have been studied in different solvents, and computational methods like polarizable embedding density functional theory have been successful in modeling the observed solvent-dependent shifts. This demonstrates the capability of modern computational methods to accurately describe the properties of large organic molecules in solution rsc.org.

Molecular Electrostatic Potential (MEP) Analysis and Reactivity Prediction

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. It is a real physical property that can be determined experimentally through X-ray diffraction or calculated computationally. The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

The MEP is plotted onto the molecule's surface, typically the van der Waals surface, to identify sites for electrophilic and nucleophilic attack.

Negative Regions (Red/Yellow): These are areas of negative electrostatic potential, indicating an excess of electrons. They are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms or π-electron systems.

Positive Regions (Blue): These areas have a positive electrostatic potential, signifying a deficiency of electrons. They are prone to nucleophilic attack and are usually found around hydrogen atoms attached to electronegative atoms.

Zero Potential Regions (Green): These represent areas of neutral potential.

For this compound, an MEP analysis would likely reveal a significant negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine ring, making these sites attractive for electrophiles. The hydrogen atoms on the aromatic rings would exhibit positive potential, marking them as potential sites for nucleophilic interaction.

The utility of MEP in predicting reactivity has been demonstrated in various studies, including the quantification of substituent effects in benzene derivatives and understanding the reactivity of acenes.

Molecular Docking and Structure-Activity Relationship (SAR) Studies (Computational Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational SAR methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship), develop models that correlate the three-dimensional properties of molecules with their activities. These models can then be used to predict the activity of new compounds.

For derivatives of this compound, molecular docking and SAR studies are instrumental in identifying potential biological targets and in designing more potent and selective analogs. For example, derivatives of the closely related 1-phenyl-2-(phenylamino) ethanone have been identified as potential inhibitors of the MCR-1 protein, which confers colistin resistance in bacteria. Molecular docking studies of these compounds revealed key interactions with amino acid residues in the active site of the MCR-1 protein mdpi.com.

Ligand-Receptor Interaction Modeling

Understanding the interactions between a ligand and its receptor at the atomic level is crucial for rational drug design. Molecular docking simulations provide detailed models of these interactions, which can include:

Hydrogen Bonds: These are critical for the specificity of ligand binding.

Electrostatic Interactions: These arise from the attraction or repulsion of charged or polar groups.

In a study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanone derivatives targeting the CCR1 receptor, docking results highlighted that the Tyr113 residue was crucial for anchoring the ligands in the active site through hydrogen bonding nih.gov. Visualization tools are used to analyze these interactions in 3D, providing a clear picture of the binding mode.

The table below summarizes the types of interactions that can be modeled and their significance in ligand-receptor binding.

Interaction TypeDescriptionImportance in Drug Design
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.Key for specificity and anchoring the ligand in the binding site.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Major contributor to binding affinity.
Electrostatic (Ionic) Interactions Attractive or repulsive forces between charged groups on the ligand and receptor.Can provide strong, long-range interactions that guide the ligand to the binding site.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall stability and complementarity of the ligand-receptor complex.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Important for the binding of ligands containing aromatic moieties.

Pharmacophore Design Principles and Scaffold Optimization

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models can be generated based on the structure of a known ligand (ligand-based) or the structure of the receptor's binding site (structure-based). These models are then used in virtual screening to identify new compounds that possess the required features and are likely to be active.

The key features of a pharmacophore model include:

Hydrogen bond donors and acceptors

Positive and negative ionizable groups

Hydrophobic regions

Aromatic rings

Once a promising hit is identified, scaffold optimization is often employed to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Scaffold hopping is a common strategy where the core structure (scaffold) of a molecule is replaced with a different one while maintaining the key pharmacophoric features. This can lead to the discovery of new chemical series with improved drug-like properties. Pyridine-containing scaffolds are widely used in drug design due to their versatile chemical properties and ability to form key interactions with biological targets nih.govmdpi.com. The pyridin-2-one scaffold, for instance, has been the subject of optimization studies for developing potent inhibitors of various enzymes nih.gov.

Applications in Chemical Synthesis and Materials Science

Precursor in Heterocyclic Synthesis

The presence of the pyridine (B92270) ring, a fundamental nitrogen-containing heterocycle, makes 1-Phenyl-2-(pyridin-2-yl)ethan-1-one an important starting material in the synthesis of various heterocyclic systems. nih.govresearchgate.net Nitrogen heterocycles are core components in a vast number of biologically active compounds and approved pharmaceuticals, highlighting the importance of building blocks like this one in medicinal chemistry and drug discovery. nih.govmdpi.commsesupplies.com

This compound is a versatile building block for the synthesis of more elaborate nitrogen-containing heterocyclic compounds. chembk.com Its structure allows for a variety of chemical transformations, enabling the introduction of additional rings and functional groups. The reactivity of the ketone and the adjacent methylene (B1212753) bridge, influenced by both the phenyl and pyridyl rings, facilitates its participation in cyclization and condensation reactions to form new heterocyclic frameworks. Many vitamins, alkaloids, and enzymes contain nitrogen-based heterocycles as their fundamental scaffolds. nih.gov

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Pyridine-Based Precursors

Heterocycle ClassSynthetic StrategyRelevance
PyridinesHantzsch Pyridine SynthesisCore scaffold in pharmaceuticals and agrochemicals. nih.gov
IndolizinesOxidative Cyclization ReactionsFound in various natural products with biological activity.
AminothiazolesNucleophilic SubstitutionImportant pharmacophore in medicinal chemistry.
Pyrrolo[1,2-c]pyrimidinesOne-pot Three-component CouplingScaffolds with potential anticancer activity. researchgate.net

The compound is a key intermediate in multicomponent reactions (MCRs) that lead to the formation of polycyclic heterocycles. These complex molecular architectures are prevalent in natural products and pharmacologically active molecules. Methodologies such as acid-mediated intramolecular Friedel–Crafts reactions and cyano-based intramolecular annulation strategies are employed to construct fused polycyclic systems, such as benzo researchgate.netnaphthyridines, from appropriate precursors. nih.gov The structure of this compound provides a suitable foundation for building such fused systems, where the existing rings become part of a larger, more complex polycyclic structure.

Role in Complex Molecule Construction

Beyond heterocyclic synthesis, this compound plays a significant role as an intermediate and a foundational scaffold in the broader context of complex organic synthesis.

This compound is frequently employed as a versatile intermediate in various multi-step synthetic pathways. chembk.com Its ability to undergo reactions such as condensation, reduction, and substitution makes it a valuable component in the assembly of complex target molecules. For instance, related structures like 1-phenyl-2-(2-pyridyl)ethanol have been isolated as stable intermediates in condensation reactions, such as the Knoevenagel condensation between 2-methylpyridine (B31789) and benzaldehyde (B42025), underscoring the role of this structural motif as a key intermediate step before subsequent transformations like dehydration. researchgate.net

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in thousands of existing drug molecules. nih.govresearchgate.net this compound, containing both the critical pyridine moiety and a phenyl group, serves as an excellent scaffold for the design and synthesis of novel chemical entities. ontosight.ai Its structure can be systematically modified to explore chemical space and develop compounds with specific biological or material properties. The inherent three-dimensionality and polarity of such scaffolds are crucial for interaction with biological targets and for fine-tuning the physicochemical properties of new drug candidates. ontosight.aiunipa.it

Analytical Applications and Method Development

In addition to its synthetic utility, this compound is relevant in the field of analytical chemistry, particularly in the development and optimization of separation methods. The compound can be effectively analyzed and purified using High-Performance Liquid Chromatography (HPLC).

A common method involves a Newcrom R1 HPLC column operating under reverse-phase conditions. The mobile phase composition is a critical parameter that can be adjusted to achieve optimal separation from impurities or other reaction components. This analytical methodology is crucial for monitoring reaction progress, assessing compound purity, and is suitable for applications such as pharmacokinetic studies where accurate quantification is required.

Table 2: HPLC Method Parameters for this compound

ParameterDetailsPurpose/Compatibility
Column Newcrom R1Provides reverse-phase separation.
Mobile Phase Acetonitrile (B52724), Water, Phosphoric AcidStandard for reverse-phase HPLC.
Alternative Acid Formic AcidRecommended for compatibility with mass spectrometry (MS) detection.
Application Purity assessment, Isolation of impurities, Pharmacokinetic studies. Optimization is key for robust analytical methods.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Analytical Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity and separating this compound from impurities. A robust reverse-phase (RP) HPLC method has been developed for its analysis. sielc.com This method is effective for isolating impurities and is also suitable for use in pharmacokinetic studies. sielc.com

Optimization of the analytical method is crucial for achieving reliable and reproducible results. Varying the composition of the mobile phase can significantly influence the retention times and separation efficiency of the compound. The method can be adapted for compatibility with mass spectrometry (MS) by substituting the acid in the mobile phase. For instance, replacing phosphoric acid with formic acid is recommended for MS applications. sielc.com Furthermore, the use of columns with smaller particle sizes (e.g., 3 µm) can be implemented for faster Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com This scalability allows the method to be used for both analytical quantification and preparative separation to isolate impurities. sielc.com

ParameterDescriptionSource
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com
Stationary Phase Newcrom R1 column, noted for low silanol (B1196071) activity. sielc.com
Mobile Phase A mixture of acetonitrile (MeCN), water, and an acid. sielc.com
Acid Modifier Phosphoric acid for standard detection; Formic acid for Mass Spectrometry (MS) compatibility. sielc.com
Application Analytical purity assessment, isolation of impurities, and pharmacokinetic studies. sielc.com

Use as a Calibration Standard in Quantitative Analysis

A compound must possess high purity and stability to serve as a reliable calibration standard in quantitative analysis. While this compound can be synthesized to high levels of purity (e.g., 95%+), its specific application as a primary calibration standard for the quantitative analysis of other substances is not extensively documented in scientific literature. chemscene.com

For a compound to be used as a standard, its purity must be rigorously verified, often by a combination of techniques including HPLC, elemental analysis, and spectroscopic methods. In principle, a well-characterized batch of this compound could be used to create standard solutions of known concentrations. These standards would be used to generate a calibration curve, allowing for the quantification of the same compound in unknown samples. However, published research focusing on its use as a certified reference material is limited.

PropertyRequirement for a Calibration StandardRelevance to this compoundSource
High Purity Essential for accurate concentration measurements.Commercially available in purities of 95% and higher. chemscene.com
Stability Must not degrade under storage or analytical conditions.As a crystalline solid, it exhibits good stability. ontosight.ai
Traceability Purity and identity must be confirmed by certified analytical methods.Characterization is possible via standard analytical techniques (HPLC, MS). sielc.com
Documented Use Widespread use and validation in specific analytical methods.Limited specific documentation found for its use as a primary standard for other analytes.

Potential in Advanced Materials Science

The structural characteristics of this compound make it a valuable precursor in materials science, particularly in the synthesis of functional metal complexes and polymers.

Ligand in Luminescent Metal Complexes for OLEDs and Sensors

The development of luminescent materials for applications such as organic light-emitting diodes (OLEDs) and chemical sensors often relies on metal complexes that feature organic ligands. mdpi.com The ligand plays a crucial role by absorbing energy and transferring it to the metal center, which then emits light. northwestern.edu The pyridine and ketone moieties in this compound make it an excellent candidate for a bidentate ligand, capable of coordinating with a variety of metal ions.

Pyridine-based ligands are widely used in the synthesis of luminescent complexes with transition metals and lanthanides. diva-portal.orgnih.gov The coordination of such ligands to a metal ion can lead to complexes with unique photophysical properties, including intense luminescence and long-lived excited states. northwestern.edu The phenyl group in this compound can act as a chromophore, absorbing UV or visible light, while the pyridine and carbonyl groups provide strong coordination sites for binding to metal ions like europium (Eu³⁺), terbium (Tb³⁺), ruthenium (Ru²⁺), or iridium (Ir³⁺). This efficient "antenna effect" is fundamental to the design of highly emissive materials for OLEDs and sensitive luminescent probes. mdpi.comnorthwestern.edu

ComponentRole in Luminescent ComplexExample/Potential UseSource
This compound (as Ligand) Acts as an "antenna" to absorb light energy and provides coordination sites (N from pyridine, O from ketone).Forms stable complexes with metal ions. diva-portal.org
Metal Ion (e.g., Eu³⁺, Tb³⁺, Ru²⁺) The emissive center of the complex.Lanthanides (Eu³⁺, Tb³⁺) for sharp emission lines; Transition metals (Ru²⁺, Ir³⁺) for phosphorescence. northwestern.edudiva-portal.org
Potential Application The resulting complex can be used as an emitter in OLEDs or as a probe in chemical sensors.OLED displays, biomedical imaging, environmental monitoring. mdpi.com

Precursor for Polymer or Coordination Polymer Synthesis (without specific material properties)

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands, creating one-, two-, or three-dimensional networks. nih.gov The properties of these polymers are highly tunable based on the choice of the metal and the organic linker. frontiersin.org

This compound is a suitable candidate for use as an organic linker in the synthesis of coordination polymers. It can function as a bridging ligand, where the nitrogen atom of the pyridine ring coordinates to one metal center, and the oxygen atom of the carbonyl group coordinates to an adjacent metal center. This bridging capability allows for the construction of extended polymer chains. Ligands containing pyridyl groups are frequently employed in the construction of coordination polymers due to their effective coordinating ability. frontiersin.orgiucr.org The use of bifunctional ligands like this compound can lead to the formation of diverse network architectures.

ComponentFunction in Polymer SynthesisStructural OutcomeSource
This compound (as Precursor/Linker) Provides two distinct coordination sites (N, O) to bridge metal centers.Can form 1D, 2D, or 3D polymer networks. frontiersin.org
Metal Ion (e.g., Zn²⁺, Cu²⁺, Ag⁺) Acts as a node, connecting the organic linkers.The coordination geometry of the metal influences the final polymer structure. iucr.orgresearchgate.net
Resulting Material A coordination polymer with a framework structure.The specific topology depends on the synthesis conditions and the metal-ligand combination. nih.gov

Future Research Directions and Unexplored Potential of 1 Phenyl 2 Pyridin 2 Yl Ethan 1 One

Development of Novel and Sustainable Synthetic Routes

While traditional methods for synthesizing 1-Phenyl-2-(pyridin-2-yl)ethan-1-one exist, the future necessitates the development of more sustainable and efficient synthetic strategies. ontosight.ai Modern organic synthesis is increasingly driven by the principles of green chemistry, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources. Future research in this area should prioritize catalyst-free and solvent-free reaction conditions. For instance, methods utilizing visible blue light-emitting diodes (LEDs) have shown promise in achieving excellent yields for related heterocyclic compounds in short reaction times without the need for hazardous reagents. researchgate.net

Another promising avenue is the development of one-pot multicomponent reactions (MCRs). nih.gov These reactions, where multiple reactants combine in a single step to form a complex product, offer significant advantages in terms of atom economy and operational simplicity. Designing novel MCRs for the synthesis of this compound and its derivatives from simple and readily available starting materials would be a significant advancement. Furthermore, exploring transition-metal-free catalytic systems, such as those based on organocatalysis or earth-abundant metals, will be crucial for developing environmentally benign synthetic protocols. acs.org

Synthetic Strategy Key Features Potential Advantages
Visible Light-Mediated SynthesisCatalyst-free, solvent-free, ambient conditions.Reduced environmental impact, high energy efficiency, excellent yields. researchgate.net
Multicomponent Reactions (MCRs)One-pot synthesis, multiple bond formations.High atom economy, operational simplicity, rapid access to molecular diversity. nih.gov
Transition-Metal-Free CatalysisUse of organocatalysts or earth-abundant metals.Lower cost, reduced toxicity, enhanced sustainability. acs.org
Flow ChemistryContinuous processing, precise control over reaction parameters.Improved safety, scalability, and reproducibility.

Exploration of Undiscovered Reactivity Patterns

The unique structural arrangement of this compound, featuring a ketone, an activated methylene (B1212753) group, and a pyridine (B92270) ring, suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations that leverage these functionalities. For example, the methylene bridge is a prime site for functionalization through various C-H activation strategies, a field that has emerged as a powerful tool in organic synthesis. researchgate.net

Furthermore, the pyridine nitrogen introduces the possibility of Reissert-Henze type reactions, which could lead to the synthesis of novel substituted phenacylpyridines. researchgate.net The simultaneous presence of keto-enol and imine-enamine tautomerism also presents an interesting area for investigation, with potential implications for its reactivity and coordination chemistry. researchgate.net A systematic study of its behavior in cycloaddition reactions, domino reactions, and as a precursor for the synthesis of complex heterocyclic systems could unlock a wealth of new chemical entities with potential applications in medicinal chemistry and materials science.

Design of Advanced Ligand Systems for Emerging Catalytic Transformations

The pyridine and ketone moieties in this compound make it an excellent candidate for the design of novel ligands for coordination chemistry and catalysis. The "2-pyridyl problem," which refers to the challenges associated with using 2-pyridyl nucleophiles in cross-coupling reactions, highlights the need for innovative ligand designs. researchgate.netnih.gov Derivatives of this compound could be engineered to create bidentate or tridentate ligands with tailored steric and electronic properties.

Future research should focus on synthesizing libraries of ligands based on this scaffold and evaluating their performance in a range of catalytic transformations. This could include challenging cross-coupling reactions, asymmetric catalysis, and polymerization reactions. For example, incorporating this scaffold into ligands for silver(I) has been shown to form crystalline helical polymeric complexes, indicating its potential in supramolecular chemistry and materials science. researchgate.net The development of such advanced ligand systems could provide solutions to long-standing challenges in catalysis and open doors to new synthetic methodologies.

Deeper Integration of Computational Chemistry for Predictive Design

Computational chemistry offers a powerful toolkit for understanding and predicting the properties and reactivity of molecules, thereby accelerating the design of new compounds and materials. mdpi.com For this compound, computational methods such as Density Functional Theory (DFT) can be employed to study its electronic structure, conformational preferences, and reaction mechanisms in greater detail. researchgate.netnih.gov

Future research should leverage these computational tools for the in silico design of derivatives with specific properties. For example, by calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the electronic and photophysical properties of novel compounds. mdpi.comnih.gov This predictive power can guide synthetic efforts, saving time and resources. Furthermore, computational docking studies can be used to design derivatives with specific biological targets, as has been demonstrated for related 1-phenyl-2-(phenylamino)ethanone derivatives as MCR-1 inhibitors. mdpi.comnih.gov The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this chemical scaffold.

Computed Property Relevance Potential Application
Molecular GeometryUnderstanding the 3D structure and steric effects.Ligand design, predicting reactivity. nih.gov
HOMO-LUMO GapPredicting electronic transitions and reactivity.Design of functional materials with specific optical properties. mdpi.com
Natural Bond Orbital (NBO) AnalysisInvestigating intramolecular interactions and charge distribution.Understanding reaction mechanisms, predicting stability. nih.gov
Tautomeric Equilibrium ConstantsDetermining the relative stability of different tautomers.Predicting reactivity and coordination behavior. researchgate.net

Unlocking New Applications in Functional Materials

The unique combination of aromatic and heterocyclic rings in this compound suggests its potential for use in the development of novel functional materials. ontosight.ai Its structure is conducive to forming coordination polymers and metal-organic frameworks (MOFs) with interesting electronic, optical, and magnetic properties. Future research should explore the incorporation of this molecule into such materials.

The potential for this compound and its derivatives to exhibit properties like photochromism, thermochromism, or electroluminescence should be systematically investigated. For instance, the synthesis of pyrazoline-pyridine hybrids has led to the development of potent anti-inflammatory and antioxidant agents, showcasing the potential of combining this scaffold with other functional moieties. researchgate.net By strategically modifying the phenyl and pyridine rings with different functional groups, it may be possible to tune the material's properties for specific applications, such as in sensors, organic light-emitting diodes (OLEDs), or as components in solar cells. The exploration of its use in the creation of photonically driven carbon monoxide-releasing molecules (PhotoCORMs) also presents an exciting frontier. mdpi.com

Q & A

Q. Basic

  • IR spectroscopy : Identify the carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ and pyridine ring vibrations at 1600–1570 cm⁻¹ .
  • NMR : ¹H NMR reveals phenyl (δ 7.2–7.8 ppm) and pyridinyl (δ 8.0–8.8 ppm) protons; ¹³C NMR confirms the ketone carbon at ~200 ppm.
  • Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N percentages .

How does X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Advanced
Single-crystal X-ray diffraction with SHELXL refinement (via SHELX suite) determines bond lengths, angles, and torsion angles. For example:

  • Triclinic systems : Use P1 space group (as in related enaminones) with unit cell parameters a = 5.78 Å, b = 7.94 Å, c = 9.61 Å .
  • Hydrogen bonding : Identify intermolecular interactions (e.g., C–H⋯O) affecting crystal packing. Refinement residuals (R < 0.05) ensure accuracy .

What in vitro assays evaluate the antimicrobial potential of this compound?

Q. Basic

  • Agar dilution : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains at 10–100 µg/mL.
  • MIC determination : Compare to reference drugs (e.g., ciprofloxacin) using microbroth dilution .
  • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours.

How can structure-activity relationship (SAR) studies guide the design of bioactive pyridine derivatives?

Q. Advanced

  • Electron-withdrawing groups : Introduce Br or Cl at the phenyl ring to enhance electrophilicity and microbial membrane disruption .
  • Pyridine substitution : 2-Pyridinyl vs. 4-pyridinyl positional isomers alter solubility and binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) .
  • Hybrid pharmacophores : Fuse with thieno[2,3-b]pyridine cores to improve potency (e.g., compound 12c in ).

What role does photoredox catalysis play in asymmetric synthesis involving this ketone?

Advanced
Visible-light-driven aldol reactions with glycinates use Ru(bpy)₃²⁺ or Ir(ppy)₃ as photocatalysts. Key steps:

  • Radical generation : Photoexcitation generates ketyl radicals, but cyclopropyl derivatives (e.g., C57 ) exclude radical intermediates .
  • Enantioselectivity : Chiral Lewis acids (e.g., Mg(II)-BOX complexes) control stereochemistry, achieving ~70% ee .

How do researchers reconcile contradictory reactivity data in different solvents?

Q. Methodological Approach

  • Solvent polarity analysis : Compare reaction rates in polar aprotic (DMF) vs. non-polar (toluene) solvents.
  • DFT calculations : Model transition states to identify solvent effects on activation energy.
  • Control experiments : Replicate conditions from conflicting studies (e.g., ’s Methods A vs. B) to isolate variables like moisture or oxygen .

Which computational parameters are critical for modeling this compound’s electronic properties?

Q. Advanced

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, correlating with redox behavior.
  • Molecular electrostatic potential (MEP) : Map charge distribution to predict nucleophilic/electrophilic sites.
  • ADMET prediction : Compute logP (1.93) and PSA (56 Ų) to estimate bioavailability .

What methods ensure high purity for research-scale batches?

Q. Basic

  • Column chromatography : Use silica gel (230–400 mesh) with hexane/EtOAc (4:1) for baseline separation.
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity (validate via HPLC, C18 column, 1.0 mL/min flow) .
  • Mass spectrometry : HR-ESI-MS confirms molecular ion ([M+H]⁺) and absence of brominated byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.